

Sigmoidin B 5-lipoxygenase inhibition protocol

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Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

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Quantitative Bioactivity Data of Sigmoidin B

The table below summarizes the key experimental data available for **Sigmoidin B**.

Bioactivity Aspect	Experimental Model/Assay	Result / Potency	Citation
5-LOX Enzyme Inhibition	Cell-free 5-LOX activity assay	Selective 5-LOX inhibitor; no effect on COX-1 [1] [2]	
Antioxidant Activity	DPPH free radical scavenging assay	Potent scavenger of DPPH free radicals [1] [3]	
Antigenotoxic Activity	Aflatoxin B1-induced genotoxicity assay	IC ₅₀ = 18.7 µg/mL [3]	
In Vivo Anti-inflammatory (Edema Reduction)	TPA-induced mouse ear edema	83% reduction of induced edema [1] [2] [3]	
In Vivo Anti-inflammatory (Edema Reduction)	Phospholipase A ₂ -induced mouse paw edema	Inhibition at 60 min (59% inhibition vs. 74% for cyproheptadine) [1] [2]	

Bioactivity Aspect	Experimental Model/Assay	Result / Potency	Citation
In Vivo Dosage	Mouse models (intraperitoneal injection)	5 mg/kg [3]	

Experimental Protocols for Key Assays

Based on the literature, here are the detailed methodologies for the key experiments that established the bioactivity of **Sigmoidin B**.

Protocol 1: In Vitro 5-LOX Inhibition Assay

This protocol determines the selectivity and potency of **Sigmoidin B** against the 5-LOX enzyme [1] [2].

- **1. Principle:** The assay measures the compound's ability to inhibit the conversion of arachidonic acid to 5-LOX metabolites, using a cell-free enzyme system.
- **2. Materials:**
 - Purified 5-LOX enzyme.
 - Arachidonic acid (substrate).
 - Assay buffer (typically phosphate buffer, pH 7.4).
 - Reference 5-LOX inhibitor (e.g., NDGA).
 - Test compound: **Sigmoidin B**, dissolved in DMSO.
- **3. Procedure:**
 - Pre-incubate **Sigmoidin B** at various concentrations with the purified 5-LOX enzyme in assay buffer for 5-10 minutes.
 - Initiate the reaction by adding arachidonic acid.
 - Incubate the reaction mixture at 37°C for a fixed time (e.g., 5-10 minutes).
 - Terminate the reaction by acidification or rapid cooling.
 - Analyze the metabolites (e.g., 5-HETE) using a suitable method like HPLC or a spectrophotometric assay.
 - Run controls: a vehicle control (DMSO), a blank (no enzyme), and a positive control (reference inhibitor).
- **4. Data Analysis:** Calculate the percentage of 5-LOX activity remaining compared to the vehicle control. Plot concentration versus % inhibition to determine the IC₅₀ value. **Note:** The available

literature confirms selectivity and potency for **Sigmoidin B** but reports a specific IC₅₀ of 31 μM for the related compound Sigmoidin A [1].

Protocol 2: In Vivo Anti-inflammatory Activity in Mouse Edema Models

This protocol evaluates the efficacy of **Sigmoidin B** in two established mouse models of inflammation [1] [2] [3].

• 1. TPA-Induced Mouse Ear Edema

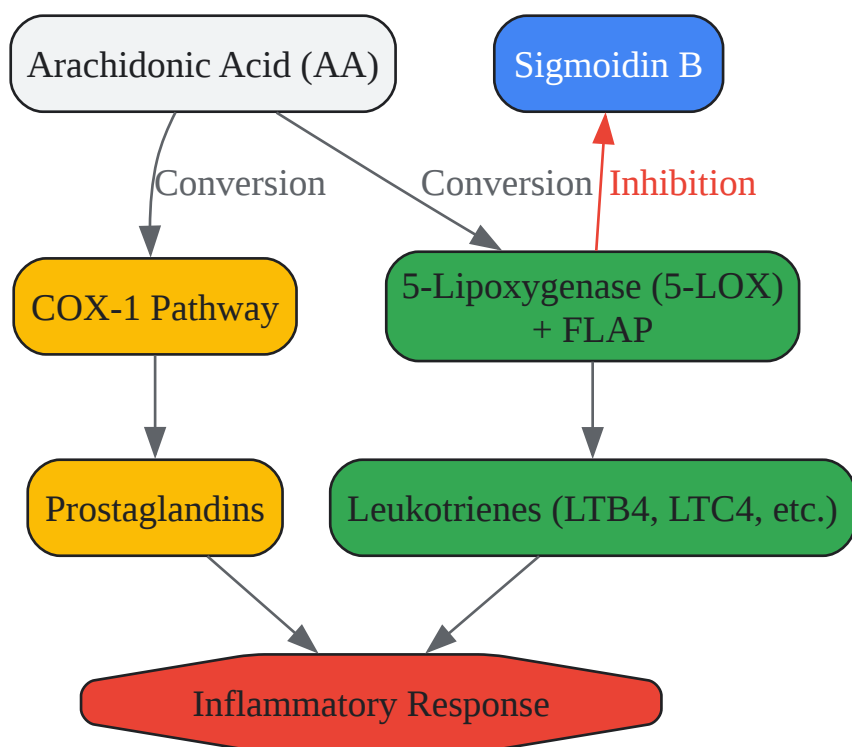
- **Animals:** Groups of mice (e.g., ICR strain).
- **Dosing:** Administer **Sigmoidin B** (e.g., 5 mg/kg) or vehicle via intraperitoneal injection.
- **Induction:** One hour post-dosing, apply TPA (e.g., 2.5 μg) dissolved in solvent to the inner surface of one ear. The other ear serves as a control.
- **Measurement:** Sacrifice animals after a set period (e.g., 4 hours). Punch out a uniform section from both ears and weigh them immediately.
- **Analysis:** Calculate the edema inhibition percentage: $(1 - (\text{Weight_TPA_ear} - \text{Weight_control_ear})_{\text{treated}} / (\text{Weight_TPA_ear} - \text{Weight_control_ear})_{\text{vehicle}}) \times 100\%$.

• 2. Phospholipase A₂-Induced Mouse Paw Edema

- **Animals:** Groups of mice.
- **Dosing:** Administer **Sigmoidin B** (e.g., 5 mg/kg) or vehicle via intraperitoneal injection.
- **Induction:** Inject a pro-inflammatory phospholipase A₂ solution into the subplantar region of one hind paw.
- **Measurement:** Measure paw volume using a plethysmometer immediately before and at specific time points (e.g., 30, 60 min) after induction.
- **Analysis:** Calculate the percentage inhibition of edema at each time point compared to the vehicle control group.

Mechanism of Action and Signaling Context

Sigmoidin B is a **selective 5-LOX inhibitor** that blocks the metabolism of arachidonic acid into pro-inflammatory leukotrienes without affecting the cyclooxygenase-1 (COX-1) pathway [1] [2]. This mechanism is visualized in the following pathway diagram.



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Research suggests that 5-LOX inhibitors can exert broader effects, including modulating the PI3K/Akt signaling pathway to produce anti-inflammatory and anti-apoptotic effects, as demonstrated for the inhibitor Zileuton [4]. The specific binding mode of **Sigmoidin B** (e.g., competitive active-site binding vs. allosteric modulation) is an area for further investigation, as structural studies reveal different mechanisms exist for other natural 5-LOX inhibitors [5].

Application Notes for Drug Development

- **Therapeutic Potential:** Selective 5-LOX inhibitors like **Sigmoidin B** are pursued for inflammatory diseases (e.g., asthma, neurodegenerative EBI, liver fibrosis) while avoiding gastrointestinal side effects associated with COX inhibition [4] [6].
- **Natural Product Optimization:** As a prenylated flavanone, **Sigmoidin B**'s structure offers a template for medicinal chemistry. The number of prenyl groups on the flavanone core can significantly impact mechanism and potency [1] [7].
- **Experimental Planning:**
 - **Positive Controls:** Use known 5-LOX inhibitors like NDGA (redox-type) or Zileuton for in vitro and in vivo studies [5] [4].

- **Selectivity Screening:** Confirm selectivity by profiling against other lipoxygenase isoforms (12-LOX, 15-LOX) and the COX pathway [1].
- **Cellular Models:** Advance to cellular assays using immune cells (e.g., neutrophils, monocytes) that express 5-LOX and FLAP to confirm activity in a more physiologically relevant system [5].

Conclusion

Sigmoidin B is a promising natural product lead compound with a defined profile as a selective 5-LOX inhibitor. The provided data and protocols offer a foundation for its further evaluation and development. Future work should focus on elucidating its precise structural interaction with 5-LOX, optimizing its pharmacokinetic properties, and expanding its therapeutic efficacy profiling in advanced disease models.

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References

1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
2. Anti-inflammatory activities of two flavanones, sigmoidin A and... [pubmed.ncbi.nlm.nih.gov]
3. _TargetMol Sigmoidin B [targetmol.com]
4. 5-Lipoxygenase inhibition reduces inflammation and neuronal ... [pmc.ncbi.nlm.nih.gov]
5. Structural and mechanistic insights into 5-lipoxygenase ... [pmc.ncbi.nlm.nih.gov]
6. Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells ... [frontiersin.org]
7. Phytochemistry and pharmacology of natural prenylated ... [link.springer.com]

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